![molecular formula C24H28N4OS B4067264 2,6-dimethyl-1-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4067264.png)
2,6-dimethyl-1-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine
Overview
Description
The compound is a derivative of piperidine, a six-membered ring with one nitrogen atom. It has a 1,2,4-triazole moiety attached, which is a five-membered ring with three nitrogen atoms and two carbon atoms. This triazole ring is substituted with phenyl and 4-methylphenyl groups. Additionally, the piperidine ring is substituted with two methyl groups and an acetyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve the reaction of the corresponding piperidine derivative with the appropriately substituted 1,2,4-triazole. The 1,2,4-triazole could potentially be synthesized via a cyclization reaction involving a thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,4-triazole rings, along with the various substituents. Techniques such as NMR and FTIR could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the acetyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and acetyl group could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
Research has focused on the development of novel 1,2,4-triazole derivatives, including compounds structurally related to the requested chemical, showing promising anticancer activities. For instance, a study evaluated the anticancer activity of a novel 1,2,4-triazole derivative against tumor-induced Swiss albino mice, demonstrating significant improvement in various health parameters and supporting its potential as an anticancer agent (K. Arul & A. Smith, 2016).
Antimicrobial and Antifungal Agents
Several studies have synthesized and evaluated the antimicrobial and antifungal efficacy of new chemical entities featuring triazole, pyridine, and piperazine derivatives. These compounds have shown significant biological activity against a range of bacteria and fungi, highlighting their potential as new antimicrobial and antifungal agents. For example, thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine have been synthesized and tested against various bacteria and fungi, showcasing their antimicrobial potential (Divyesh Patel, Rahul V. Patel, P. Kumari, & N. Patel, 2012).
Insecticidal Activity
Research into pyridine derivatives has also extended into their application as insecticides. One study prepared several pyridine derivatives and tested their toxicity against cowpea aphids, with one compound showing insecticidal activity approximately 4-fold that of the commercial insecticide acetamiprid. This highlights the potential use of such compounds in agricultural pest control (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, & S. A. Abdel-Raheem, 2014).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to the requested entity, including those incorporating pyridine, piperazine, and triazole moieties, have been subjects of extensive research. These studies not only provide insights into the chemical synthesis routes and optimizations but also explore the crystal and molecular structures of these compounds, which is crucial for understanding their biological activities and potential applications (Z. Karczmarzyk & W. Malinka, 2004).
Future Directions
properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-17-12-14-21(15-13-17)28-23(20-10-5-4-6-11-20)25-26-24(28)30-16-22(29)27-18(2)8-7-9-19(27)3/h4-6,10-15,18-19H,7-9,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWMXGXBGCSRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylpiperidin-1-yl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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